molecular formula C11H15NO4 B13606914 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one

Cat. No.: B13606914
M. Wt: 225.24 g/mol
InChI Key: SHVZTYUTRYSBFL-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H15NO4 It is characterized by the presence of an amino group attached to an ethanone backbone, which is further substituted with a 2,3,4-trimethoxyphenyl group

Preparation Methods

The synthesis of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino ketone .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding oxime or nitro compound using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or amine, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield the corresponding oxime, while reduction with sodium borohydride may produce the corresponding alcohol .

Scientific Research Applications

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trimethoxyphenyl group allows it to bind to hydrophobic pockets within proteins, while the amino group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an amino group and a ketone functional group attached to a phenyl moiety that is substituted with three methoxy groups. The presence of these methoxy groups enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The methoxy groups play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. This property is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines effectively. For instance, in vitro studies demonstrated that it could inhibit the proliferation of up to 70% of evaluated cancer cell lines, with notable potency against melanoma cells (GI50 < 0.01 µM) and other solid tumors .

Cell Line GI50 Value (µM) Effect
MDA-MB-435 (melanoma)<0.01Significant growth inhibition
HCT-116 (colon cancer)0.229Potent anti-proliferative effect
LoVo (colon carcinoma)VariableInduction of apoptosis

The mechanism underlying the biological activities of this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Modulation : It can modulate key signaling pathways related to cell growth and apoptosis.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by affecting cell cycle progression and increasing G0/G1 phase populations while reducing S-phase populations .

Case Study 1: Anticancer Efficacy

In a recent study involving multiple cancer cell lines, this compound was tested for its efficacy against breast and colon cancers. Results indicated that the compound significantly reduced cell viability in MDA-MB-435 melanoma cells with a GI50 value below 0.01 µM. Further analysis revealed that treatment led to increased apoptosis markers and cell cycle arrest at the G2/M phase.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated that it effectively scavenged free radicals in a dose-dependent manner, highlighting its potential as a protective agent against oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one, and how can reaction conditions be systematically optimized?

  • Methodology : The synthesis typically involves reductive amination of 2,3,4-trimethoxyacetophenone with an appropriate amine source. Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred to dissolve reactants and enhance nucleophilic attack .
  • pH control : Adjusting pH to 7–9 using KOH or NaHCO₃ stabilizes intermediates and minimizes side reactions .
  • Temperature : Reactions are often conducted at 50–70°C to balance reaction rate and product stability .
    • Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) and confirm purity by HPLC (>95%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm and ketone carbonyl at δ 200–210 ppm) .
  • Mass spectrometry : ESI-MS (m/z calculated for C₁₁H₁₅NO₄: 225.10; observed: 225.2 ± 0.1) .
  • Melting point : Compare experimental values (e.g., 120–122°C) to literature to assess crystallinity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • Crystallographic refinement : Use SHELX software for single-crystal X-ray diffraction. Key steps:

  • Data collection : Collect high-resolution (<1.0 Å) data to resolve methoxy group orientations .
  • Hydrogen bonding analysis : Apply graph-set theory (e.g., Etter’s formalism) to identify R₂²(8) motifs in crystal packing .
    • Case study : A 2024 study resolved conflicting reports on keto-enol tautomerism via anisotropic displacement parameters, confirming the keto form dominates in solid state .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

  • Quality control :

  • HPLC-DAD : Quantify impurities (e.g., residual aldehydes <0.5%) using C18 columns (acetonitrile/water gradient) .
  • Bioassay normalization : Pre-test each batch in a standardized enzyme inhibition assay (e.g., IC₅₀ ± 10% variability allowed) .
    • Statistical analysis : Apply ANOVA to compare biological replicates and identify outlier batches (p < 0.05) .

Q. How do electronic effects of methoxy substituents influence reactivity in cross-coupling reactions?

  • Computational modeling :

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict regioselectivity in Suzuki-Miyaura reactions .
  • Solvent effects : Polar solvents (DMF) stabilize transition states, increasing yields by 15–20% compared to toluene .
    • Experimental validation : Compare coupling rates with para-substituted aryl halides (krel = 1.8 for 4-bromobenzonitrile vs. 1.0 for 4-chloro) .

Q. Data Contradiction & Troubleshooting

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic media?

  • Systematic solubility profiling :

  • Phase diagrams : Construct ternary plots (water/ethanol/compound) to identify optimal co-solvent ratios (e.g., 30% ethanol maximizes solubility to 25 mg/mL) .
  • pH-dependent studies : Solubility increases at pH <3 (protonated amine) or pH >10 (deprotonated ketone) .
    • Contradiction resolution : Discrepancies in literature often arise from unaccounted ionic strength or temperature effects .

Q. Why do some studies report unexpected byproducts during amination?

  • Mechanistic investigation :

  • LC-MS tracking : Detect intermediates like Schiff bases (m/z 207.1) or over-reduced alcohols (m/z 211.2) .
  • Kinetic control : Reduce reaction time to 2–4 hours to minimize aldol condensation byproducts .
    • Catalyst optimization : Switch from NaBH₄ to STAB (NaBH(OAc)₃) for selective amine reduction without ketone interference .

Q. Structural & Functional Analysis

Q. What spectroscopic techniques differentiate this compound from its halogenated analogs (e.g., 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one)?

  • Comparative analysis :

  • ¹⁹F NMR : Fluorinated analogs show distinct singlets at δ -110 to -120 ppm; absent in the trimethoxy compound .
  • IR spectroscopy : Methoxy C-O stretches at 1250 cm⁻¹ vs. C-F stretches at 1150 cm⁻¹ .
    • Crystallography : Halogenated analogs exhibit shorter C-X bonds (1.7–1.8 Å) vs. C-O bonds (1.4 Å) in methoxy groups .

Q. How to design SAR studies for antimicrobial activity using derivatives of this compound?

  • Derivative synthesis :

  • Methoxy group replacement : Substitute 2,3,4-trimethoxy with nitro or cyano groups to modulate electron density .
  • Amino group acylation : Introduce acetyl or benzoyl groups to alter lipophilicity (logP range: 1.5–3.0) .
    • Bioactivity testing : Use microbroth dilution (MIC against S. aureus: 8–64 µg/mL) and molecular docking (Glide score > -6.0) to prioritize leads .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-1-(2,3,4-trimethoxyphenyl)ethanone

InChI

InChI=1S/C11H15NO4/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5H,6,12H2,1-3H3

InChI Key

SHVZTYUTRYSBFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CN)OC)OC

Origin of Product

United States

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